molecular formula C12H18Cl2N2 B3060575 Azaquinzole dihydrochloride, (S)- CAS No. 5374-19-6

Azaquinzole dihydrochloride, (S)-

Cat. No.: B3060575
CAS No.: 5374-19-6
M. Wt: 261.19
InChI Key: WPASCARMJJLMHJ-CURYUGHLSA-N
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Description

Azaquinzole dihydrochloride, (S)- is a chemical compound with the molecular formula C12H16N2.2ClH. It is known for its stereochemistry, which is specified as absolute. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaquinzole dihydrochloride, (S)- involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of pyrazinoisoquinoline derivatives, which undergo a series of chemical reactions to form the final product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of azaquinzole dihydrochloride, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Azaquinzole dihydrochloride, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound .

Common Reagents and Conditions: Common reagents used in the reactions of azaquinzole dihydrochloride, (S)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH levels .

Major Products: The major products formed from the reactions of azaquinzole dihydrochloride, (S)- depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted azaquinzole compounds .

Scientific Research Applications

Azaquinzole dihydrochloride, (S)- is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of various complex molecules. In biology and medicine, it is used in the study of biochemical pathways and as a potential therapeutic agent. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of azaquinzole dihydrochloride, (S)- involves its interaction with specific molecular targets within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .

Comparison with Similar Compounds

  • Azaquinzole dihydrochloride, ®-
  • Pyrazinoisoquinoline derivatives

Comparison: Azaquinzole dihydrochloride, (S)- is unique due to its specific stereochemistry, which distinguishes it from its racemic and enantiomeric counterparts. This stereochemistry plays a crucial role in its chemical reactivity and biological activity, making it a valuable compound in scientific research .

Properties

IUPAC Name

(11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASCARMJJLMHJ-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCNC[C@@H]2C3=CC=CC=C31.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5374-19-6
Record name Azaquinzole dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZAQUINZOLE DIHYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U054BN18E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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